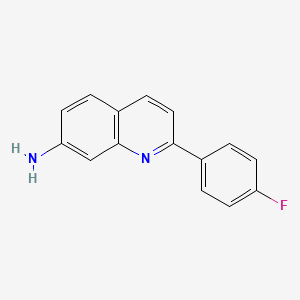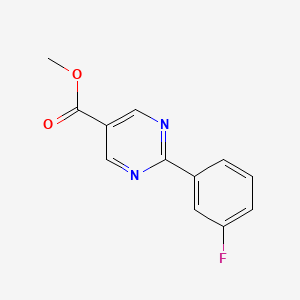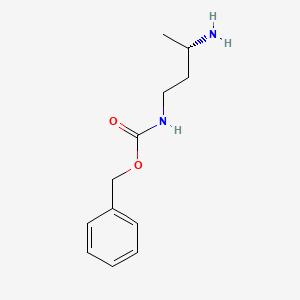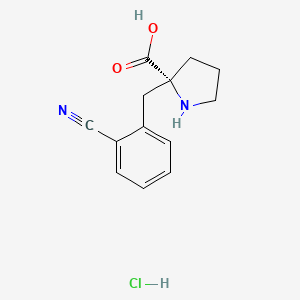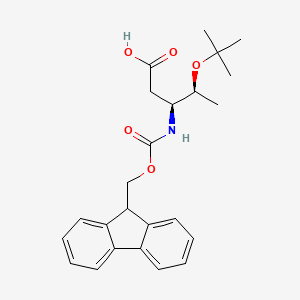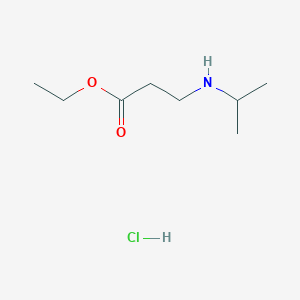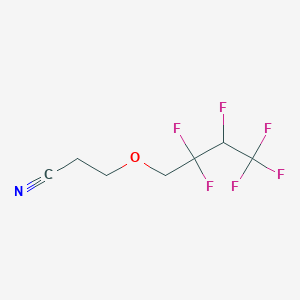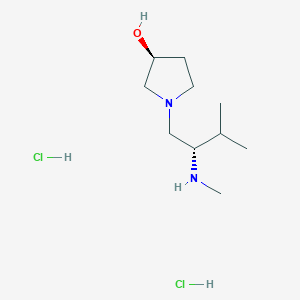
1-(5-Fluoro-2-methoxyphenyl)ethanol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Fluoro-2-methoxyphenyl)ethanol (FME) is an organic compound belonging to the class of phenylethanols. It is a colorless, volatile, and flammable liquid with a pleasant, sweet odor. FME is used in a variety of applications, including as a solvent, a flavoring agent, and a fragrance. It is also used as a reactant in the synthesis of various compounds and in the manufacture of pharmaceuticals. In addition, FME has been studied for its potential therapeutic effects in humans and animals.
Scientific Research Applications
Use in ELISA Kits
The compound is mentioned in the context of ELISA kits . ELISA (Enzyme-Linked Immunosorbent Assay) is a popular format of a “wet-lab” type analytic biochemistry assay that uses a solid-phase enzyme immunoassay to detect the presence of a substance, usually an antigen, in a liquid sample or wet sample.
Use in Antibodies
The compound is also mentioned in the context of antibodies . Antibodies are proteins produced by the immune system to neutralize pathogens such as bacteria and viruses. They are used in a variety of scientific research applications, including the study of immune responses, the development of vaccines, and the diagnosis and treatment of diseases.
Use in 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
The compound is related to 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone . This compound is used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions.
Use in Catalytic Protodeboronation
The compound is related to catalytic protodeboronation . Protodeboronation is a type of chemical reaction where a boron group is removed from a molecule. This process is often used in the synthesis of complex organic molecules.
Use in Multistep Synthesis
The compound is related to multistep synthesis . Multistep synthesis is the process of creating complex organic compounds through a series of chemical reactions. Each step usually involves the transformation of one functional group into another.
Use in Halogenoacetic Acids Derivatives
The compound is related to halogenoacetic acids derivatives . These derivatives are often used in the synthesis of various organic compounds.
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOHPCLXJIASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661516 |
Source


|
| Record name | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methoxyphenyl)ethan-1-OL | |
CAS RN |
878572-08-8 |
Source


|
| Record name | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878572-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
